molecular formula C15H12FN3S B5579648 (E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine

(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine

Cat. No.: B5579648
M. Wt: 285.3 g/mol
InChI Key: JPHYLFYPOOBTPA-JWEBSOCCSA-N
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Description

(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a benzothiazole ring, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine typically involves the condensation of 3-fluorobenzaldehyde with 3-methyl-2-aminobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-aminobenzothiazole: A precursor in the synthesis of the target compound.

    3-Fluorobenzaldehyde: Another precursor used in the synthesis.

    Benzothiazole derivatives:

Uniqueness

(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine is unique due to the presence of both a fluorophenyl group and a benzothiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c1-19-13-7-2-3-8-14(13)20-15(19)18-17-10-11-5-4-6-12(16)9-11/h2-10H,1H3/b17-10+,18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHYLFYPOOBTPA-JWEBSOCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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